

# SW1116 Cell Line: A Technical Guide to Doubling Time and Growth Properties

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## Compound of Interest

Compound Name: SW1116

Cat. No.: B611083

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## Abstract

The SW1116 cell line, derived from a human colorectal adenocarcinoma, is a valuable in vitro model for cancer research. A thorough understanding of its growth characteristics is fundamental for designing and interpreting experiments, particularly in the context of drug discovery and development. This guide provides an in-depth overview of the SW1116 cell line's doubling time, growth properties, and associated signaling pathways. Detailed protocols for key experimental assays are also presented to facilitate reproducible research.

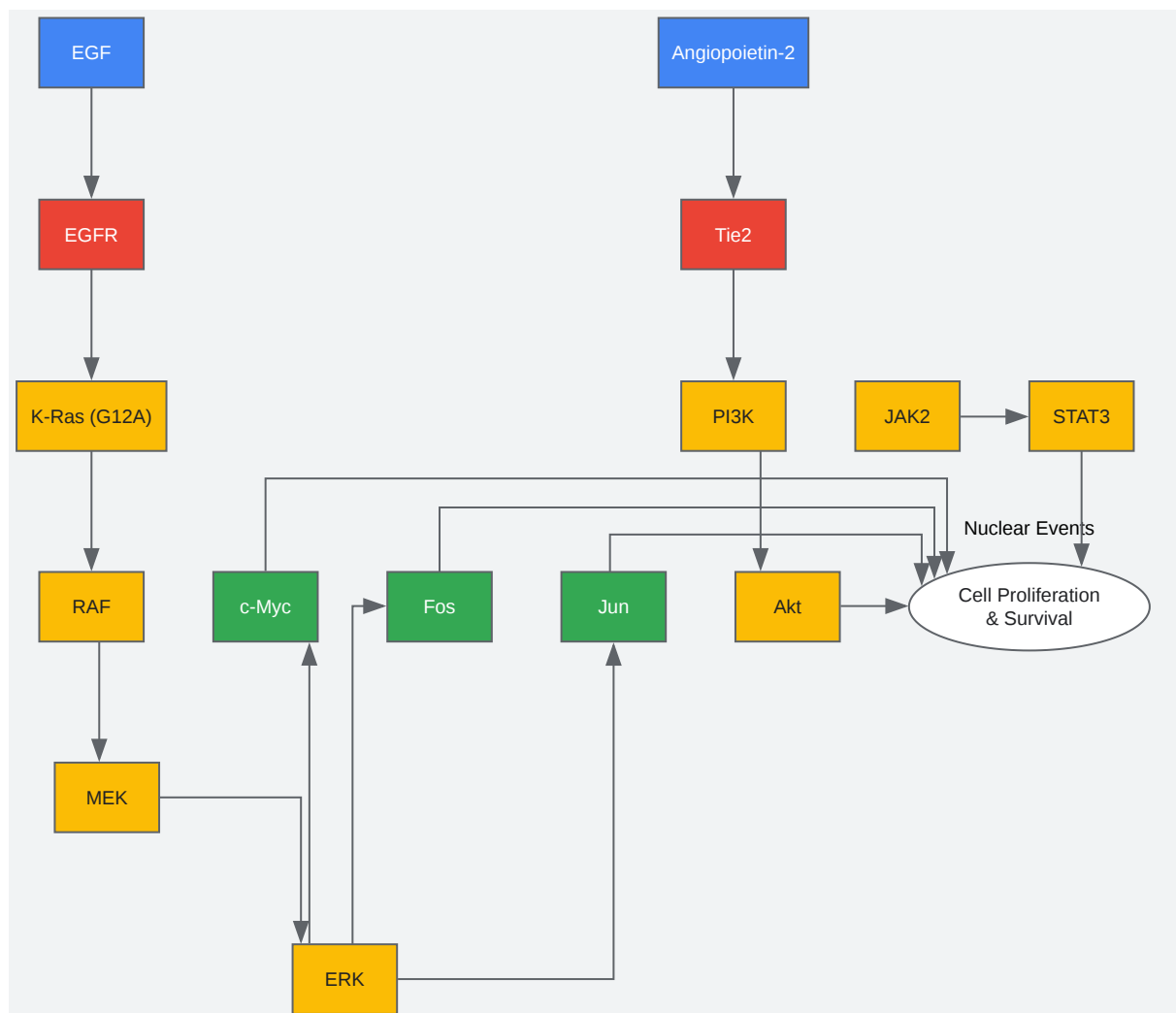
## Quantitative Growth Properties

The growth characteristics of the SW1116 cell line have been characterized by several key quantitative parameters. This data is essential for planning cell culture experiments, including seeding densities and timelines for various assays.

Parameter	Value	Source
Doubling Time	Approximately 68.70 hours	
Morphology	Epithelial-like	<a href="#">[1]</a> <a href="#">[2]</a>
Growth Mode	Adherent	<a href="#">[1]</a> <a href="#">[2]</a>
Karyotype	Hypotriploid	<a href="#">[1]</a>
Tumorigenicity	Yes, in nude mice	<a href="#">[1]</a> <a href="#">[2]</a>

## Signaling Pathways Regulating Growth

The proliferation of SW1116 cells is governed by a complex network of signaling pathways, including the expression of several key oncogenes. Understanding these pathways is critical for identifying potential therapeutic targets. The SW1116 cell line is known to express c-myc, K-ras, H-ras, myb, sis, and fos oncogenes[\[2\]](#). The K-ras gene, in particular, harbors a G12A mutation, which is a known driver of colorectal cancer.



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Key signaling pathways in SW1116 cell growth.

## Experimental Protocols

Accurate and reproducible experimental data is paramount in scientific research. The following sections provide detailed protocols for assessing the growth properties of the SW1116 cell line.

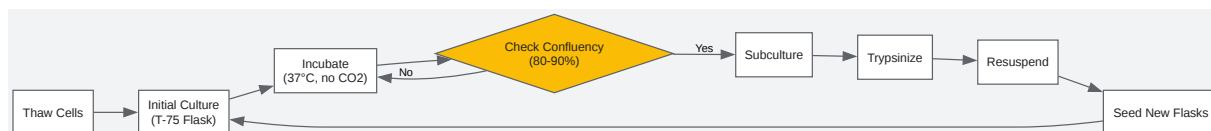
## Cell Culture and Maintenance

### Materials:

- SW1116 cells (e.g., ATCC® CCL-233™)
- Leibovitz's L-15 Medium (e.g., ATCC® 30-2008™)
- Fetal Bovine Serum (FBS)
- 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- Incubator (37°C, 100% air)

### Protocol:

- Thawing: Thaw a cryopreserved vial of SW1116 cells rapidly in a 37°C water bath.
- Initial Culture: Transfer the thawed cells to a T-75 flask containing 15 mL of complete growth medium (Leibovitz's L-15 Medium supplemented with 10% FBS).
- Incubation: Incubate the cells at 37°C in a 100% air atmosphere. Note: L-15 medium is formulated for use without CO<sub>2</sub>.
- Subculturing: When cells reach 80-90% confluency, remove the medium and rinse the cell layer with PBS.
- Dissociation: Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.
- Resuspension: Add 6-8 mL of complete growth medium to inactivate the trypsin and resuspend the cells by gentle pipetting.
- Seeding: Centrifuge the cell suspension and resuspend the pellet in fresh medium. Seed new flasks at a recommended split ratio of 1:3 to 1:6.



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Workflow for SW1116 cell culture and maintenance.

## Cell Proliferation Assay (MTT)

Materials:

- SW1116 cells
- Complete growth medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Protocol:

- Cell Seeding: Seed SW1116 cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well in 100  $\mu$ L of complete growth medium.
- Incubation: Incubate the plate for 24 hours to allow for cell attachment.
- Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations and incubate for the desired period (e.g., 24, 48, 72 hours).
- MTT Addition: Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

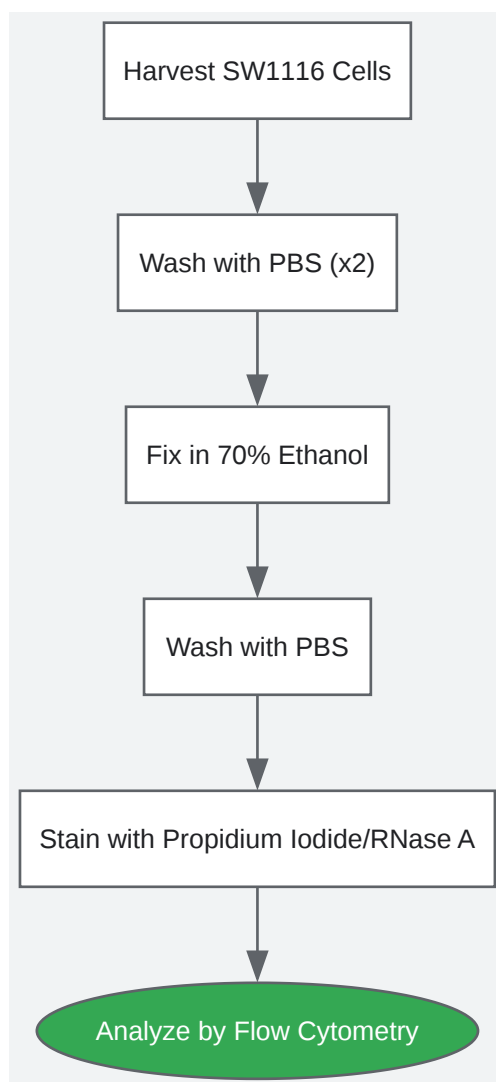
## Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

- SW1116 cells
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:

- **Cell Harvesting:** Harvest approximately  $1-5 \times 10^6$  SW1116 cells by trypsinization.
- **Washing:** Wash the cells twice with ice-cold PBS.
- **Fixation:** Resuspend the cell pellet in 500  $\mu$ L of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix for at least 2 hours at 4°C.
- **Staining:** Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500  $\mu$ L of PI staining solution.
- **Incubation:** Incubate for 30 minutes at room temperature in the dark.
- **Flow Cytometry:** Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle[3].



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Workflow for propidium iodide cell cycle analysis.

## Conclusion

This technical guide provides essential information on the doubling time and growth properties of the SW1116 human colorectal adenocarcinoma cell line. The summarized quantitative data, detailed experimental protocols, and visualization of key signaling pathways offer a comprehensive resource for researchers. Adherence to these standardized methods will promote consistency and reproducibility in studies utilizing this important cancer cell line, ultimately advancing our understanding of colorectal cancer biology and aiding in the development of novel therapeutics.

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## References

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